![molecular formula C8H4F3NO3 B596601 4-Nitro-3-(trifluoromethyl)benzaldehyde CAS No. 101066-57-3](/img/structure/B596601.png)
4-Nitro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Nitro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is a member of benzaldehydes .
Synthesis Analysis
The synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde involves several steps. A general procedure involves charging a dried reaction tube with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis
The molecular structure of 4-Nitro-3-(trifluoromethyl)benzaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . It contains a total of 19 bonds; 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
4-Nitro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 219.12 . The physical and chemical properties of this compound may vary depending on the conditions and the purity of the sample.Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Nitro-3-(trifluoromethyl)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines . These compounds are widely used in medicinal chemistry due to their diverse biological activities.
Pharmaceutical Applications
This compound is also used in the synthesis of pharmaceuticals . For instance, it can be used in the production of anti-cancer drugs and antibiotics. The trifluoromethyl group in the compound can enhance the drug’s metabolic stability and bioavailability.
Kinetic Studies
4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It can help researchers understand the reaction mechanisms and optimize the synthesis process.
Wittig Reaction
This compound is also used in the study of the Wittig reaction , a popular method for the synthesis of alkenes from aldehydes or ketones. The nitro group in the compound can act as an electron-withdrawing group, facilitating the reaction.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the wittig reaction .
Biochemical Pathways
Given its use in the synthesis of alcohols and the wittig reaction, it may be involved in pathways related to these chemical processes .
Action Environment
The action of 4-Nitro-3-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHNXOKFCMSQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710897 |
Source
|
Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
101066-57-3 |
Source
|
Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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